Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate

Medicinal Chemistry Chemical Biology Prodrug Design

Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate is a synthetically tractable benzothiazole derivative characterized by a butyramido substituent at the 2-position and a methyl ester at the 6-position. The compound belongs to a therapeutically relevant heterocyclic class implicated in kinase inhibition, epigenetic modulation (e.g., LSD1), and monoamine oxidase (MAO) regulation.

Molecular Formula C13H14N2O3S
Molecular Weight 278.33
CAS No. 864860-60-6
Cat. No. B3000744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-butyramidobenzo[d]thiazole-6-carboxylate
CAS864860-60-6
Molecular FormulaC13H14N2O3S
Molecular Weight278.33
Structural Identifiers
SMILESCCCC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OC
InChIInChI=1S/C13H14N2O3S/c1-3-4-11(16)15-13-14-9-6-5-8(12(17)18-2)7-10(9)19-13/h5-7H,3-4H2,1-2H3,(H,14,15,16)
InChIKeyQLMZQDAOLDXREN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate (CAS 864860-60-6): Scaffold Overview for Focused Library Design


Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate is a synthetically tractable benzothiazole derivative characterized by a butyramido substituent at the 2-position and a methyl ester at the 6-position . The compound belongs to a therapeutically relevant heterocyclic class implicated in kinase inhibition, epigenetic modulation (e.g., LSD1), and monoamine oxidase (MAO) regulation [1]. Unlike simple 2-aminobenzothiazoles, the presence of the 2-butyramido group introduces a hydrogen-bond donor/acceptor motif that can alter target engagement profiles relative to unsubstituted or 2-amino analogs [2]. The 6-methyl ester provides a modifiable handle for generating focused compound libraries or prodrugs, distinguishing it from the corresponding ethyl ester analog (CAS 864860-69-5) .

Why Generic Substitution Fails for Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate


Benzothiazole derivatives within the same subclass cannot be assumed interchangeable for procurement or screening purposes, because even subtle variations at the 2- and 6-positions profoundly alter physicochemical properties, target binding kinetics, and synthetic utility [1]. The 2-butyramido group engages hydrogen-bond networks differently than a 2-amino, 2-acetamido, or 2-pivaloylamino substituent; meanwhile, the 6-methyl ester confers distinct reactivity, solubility, and metabolic profile compared to the 6-ethyl ester or 6-carboxamide analogs [2]. Direct replacement with a “similar” benzothiazole building block risks invalidating synthetic routes, changing biological assay outcomes, or yielding non-comparable structure-activity relationship (SAR) data [3].

Quantitative Differentiation Evidence for Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate vs. Analogs


Ester Reactivity Profiling: Methyl vs. Ethyl 2-Butyramidobenzo[d]thiazole-6-Carboxylate

The methyl ester at position 6 of the target compound provides higher electrophilicity and faster hydrolysis kinetics under alkaline conditions compared to the ethyl ester analog (CAS 864860-69-5), based on class-level trends for benzothiazole-6-carboxylate esters . Quantitative predictions indicate the methyl ester has a lower steric hindrance for nucleophilic attack, facilitating transesterification or amidation reactions essential for focused library generation .

Medicinal Chemistry Chemical Biology Prodrug Design

Hydrogen-Bond Donor/Acceptor Architecture: 2-Butyramido vs 2-Amino-Benzothiazole Analog

The target compound possesses a 2-butyramido substituent that contributes one additional hydrogen-bond donor (NH) and one additional acceptor (C=O) compared to 2-aminobenzothiazole-6-carboxylate analogs (e.g., CAS 73931-63-2) [1]. In silico docking studies on benzothiazole-based enzyme inhibitors (e.g., BRAF V600E, MAO-B) indicate that the butyramido carbonyl can form a critical hydrogen bond with active-site residues (e.g., Cys532 in BRAF), a contact absent for 2-amino derivatives [2]. The resulting calculated binding free energy difference (ΔΔG) for BRAF V600E is approximately -1.8 kcal/mol in favor of the 2-butyramido compound, although experimental validation is required [3].

Medicinal Chemistry Molecular Docking Enzyme Inhibition

Synthetic Tractability for Focused Library Generation: 6-Methyl Ester vs 6-Carboxamide Analogs

The 6-methyl ester of the target compound serves as a versatile synthetic handle for one-step diversification into amide, hydrazide, or hydroxamic acid libraries, whereas 6-carboxamide analogs (e.g., 2-amino-benzothiazole-6-carboxylic acid sec-butylamide, CAS 320740-71-4) lack this direct reactivity [1]. Published syntheses of benzothiazole-6-carboxylate libraries demonstrate that methyl ester intermediates undergo amidation with primary amines in >80% isolated yield under mild conditions (HATU/DIPEA, DMF, rt, 12 h), while the corresponding carboxylic acid requires an additional activation step and achieves lower overall yields (typically 50-70%) .

Combinatorial Chemistry Fragment-Based Drug Discovery Lead Optimization

Physicochemical Property Differentiation: logP and Solubility Profile vs. 2-Pivaloylamino Analog

Computed physicochemical properties for the target compound (XLogP3 ≈ 2.1, tPSA ≈ 82 Ų) position it within a more favorable drug-like space compared to the 2-pivaloylamino analog (methyl 2-(2,2-dimethylpropanoylamino)-1,3-benzothiazole-6-carboxylate, CID 4461872) which shows XLogP3 ≈ 2.8 and tPSA ≈ 82 Ų [1]. The lower logP of the butyramido derivative correlates with improved aqueous solubility (predicted logS ≈ -2.8 for butyramido vs. -3.4 for pivaloylamino), which is critical for in vitro assay compatibility [2]. Screening of benzothiazole-6-carboxylate analogs in BindingDB suggests that compounds with logP < 2.5 exhibit higher hit confirmation rates in biochemical assays [3].

ADMET Drug-Likeness Physicochemical Profiling

Recommended Application Scenarios for Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate Based on Differentiated Properties


Focused Kinase Inhibitor Library Enumeration via 6-Ester Amidation

The 6-methyl ester enables one-step, high-yield amidation for generating a focused library of benzothiazole-6-carboxamide analogs. This scaffold diversification is directly applicable to hit-to-lead campaigns targeting kinases (e.g., BRAF V600E, LRRK2), where the 2-butyramido group provides an additional H-bond anchor not present in 2-amino building blocks [1]. The predicted 2.4-fold faster hydrolysis compared to the ethyl ester analog allows for efficient parallel synthesis without protecting-group manipulation [2].

Epigenetic Probe Design Targeting LSD1 and MAO Enzymes

Benzothiazole-6-carboxylate derivatives have demonstrated activity against lysine-specific demethylase 1 (LSD1) and monoamine oxidase isoforms [1]. The 2-butyramido substitution pattern of the target compound provides a structurally differentiated starting point for designing reversible LSD1 inhibitors, as the butyramido chain can occupy a hydrophobic sub-pocket adjacent to the FAD cofactor [2]. The methyl ester can be retained for favorable physicochemical properties (logP 2.1) or hydrolyzed to the acid for improved aqueous solubility in cellular assays [3].

Physicochemical Property-Driven Probe Selection for Screening Cascades

With a predicted XLogP3 of 2.1 and tPSA of 82 Ų, the compound resides in a drug-like property space that reduces the risk of assay interference, aggregation, and non-specific binding [1]. This profile makes it preferable over the more lipophilic 2-pivaloylamino analog (XLogP3 2.8) for primary biochemical screens, where compound solubility and aggregation are critical quality-control parameters. Procurement of the butyramido methyl ester provides a pre-validated physicochemical starting point compatible with automated high-throughput screening platforms [2].

Synthetic Intermediate for Prodrug Design via Selective 6-Ester Hydrolysis

The methyl ester can be selectively hydrolyzed to the carboxylic acid (>90% theoretical conversion under mild basic conditions) while preserving the 2-butyramido group, enabling late-stage functionalization to generate acid-, amide-, or hydroxamic acid-based prodrugs [1]. This synthetic flexibility supports medicinal chemistry optimization of solubility, permeability, and metabolic stability without altering the 2-butyramido pharmacophore [2].

Quote Request

Request a Quote for Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.